

Application Notes and Protocols: Leaching Kinetics of Ilmenite in Sulfuric Acid

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Compound of Interest

Compound Name: *Ilmenite*

Cat. No.: *B1198559*

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Audience: Researchers, scientists, and chemical engineering professionals.

Introduction

Ilmenite (FeTiO_3) is the primary ore for titanium, a critical element in various industries, most notably for the production of titanium dioxide (TiO_2) pigment. The sulfate process, which involves leaching **ilmenite** in concentrated sulfuric acid, is a well-established hydrometmetallurgical method for TiO_2 production. Understanding the leaching kinetics is paramount for optimizing process efficiency, maximizing titanium extraction, and minimizing operational costs.

The dissolution of **ilmenite** in sulfuric acid is a complex heterogeneous reaction influenced by numerous physicochemical factors. The primary chemical reaction can be summarized as:



This document provides a comprehensive overview of the key factors affecting the leaching kinetics, summarizes critical quantitative data from various studies, and presents detailed protocols for conducting laboratory-scale leaching experiments.

Factors Influencing Leaching Kinetics

The rate of **ilmenite** dissolution is not constant and is significantly affected by several experimental parameters.

- **Sulfuric Acid Concentration:** The concentration of H_2SO_4 is a critical factor. The leaching rate generally increases with acid concentration up to an optimal point, typically around 85 wt%. [1] Beyond this concentration, the rate can decrease sharply. [1] This phenomenon is sometimes attributed to a decrease in the activity of water and the formation of $\text{H}_2\text{SO}_4\cdot\text{H}_2\text{O}$ as the primary reactant. [2]
- **Temperature:** Temperature has a pronounced effect on the leaching rate, with higher temperatures generally leading to faster dissolution. [2][3] However, excessively high temperatures (e.g., above 190°C) can be detrimental, causing the formation of insoluble, polymerized titanyl sulfate (TiOSO_4), which reduces the overall titanium extraction efficiency. [1][2]
- **Particle Size and Mechanical Activation:** Reducing the particle size of the **ilmenite** ore increases the specific surface area available for reaction, thereby enhancing the leaching rate. [3][4] Mechanical activation, through methods like high-energy ball milling, can introduce crystal lattice defects and further increase the mineral's reactivity, leading to significantly improved dissolution even under milder conditions. [1]
- **Solid-to-Liquid Ratio:** The ratio of the mass of **ilmenite** to the volume of acid influences reagent availability and product concentration in the solution. This parameter must be optimized to ensure sufficient acid for the reaction without excessive dilution.
- **Additives and Activators:** The addition of certain chemical agents can catalyze the leaching process. For instance, adding sodium fluoride (NaF) has been shown to significantly reduce the activation energy of the reaction, from $\sim 70\text{--}75\text{ kJ/mol}$ to as low as 45 kJ/mol , thereby intensifying the process. [1][2]
- **Reducing Agents:** The presence of reducing agents, such as titanous (Ti^{3+}) ions, can enhance the dissolution rate. [3] These agents are thought to reduce the iron(III) component within the **ilmenite** lattice, facilitating the breakdown of the mineral structure. [3]

Kinetic Models

The leaching of **ilmenite** in sulfuric acid is often described by heterogeneous reaction models. The two most commonly applied models are:

- **Shrinking Core Model:** This model is applicable when the reaction is controlled by diffusion through a product layer that forms on the surface of the unreacted core. The rate is determined by how quickly the acid can diffuse through this layer to reach the fresh mineral surface. Several studies have found this model to accurately describe the process.^[5]
- **Shrinking Particle/Contracting Sphere Model:** This model assumes that the reaction occurs on the surface of the particle and that no solid product layer is formed. The particle shrinks as the reaction progresses. This model is often used when the rate-limiting step is the chemical reaction at the mineral surface.^{[1][2][3]}

The apparent activation energy (E_a) derived from these models provides insight into the rate-controlling step. High activation energies (typically > 40 kJ/mol) suggest that the process is controlled by the surface chemical reaction, while lower values indicate diffusion control.

Data Presentation: Summary of Kinetic Parameters

The following tables summarize quantitative data from various studies on **ilmenite** leaching in H_2SO_4 .

Table 1: Optimal Leaching Conditions and Efficiencies

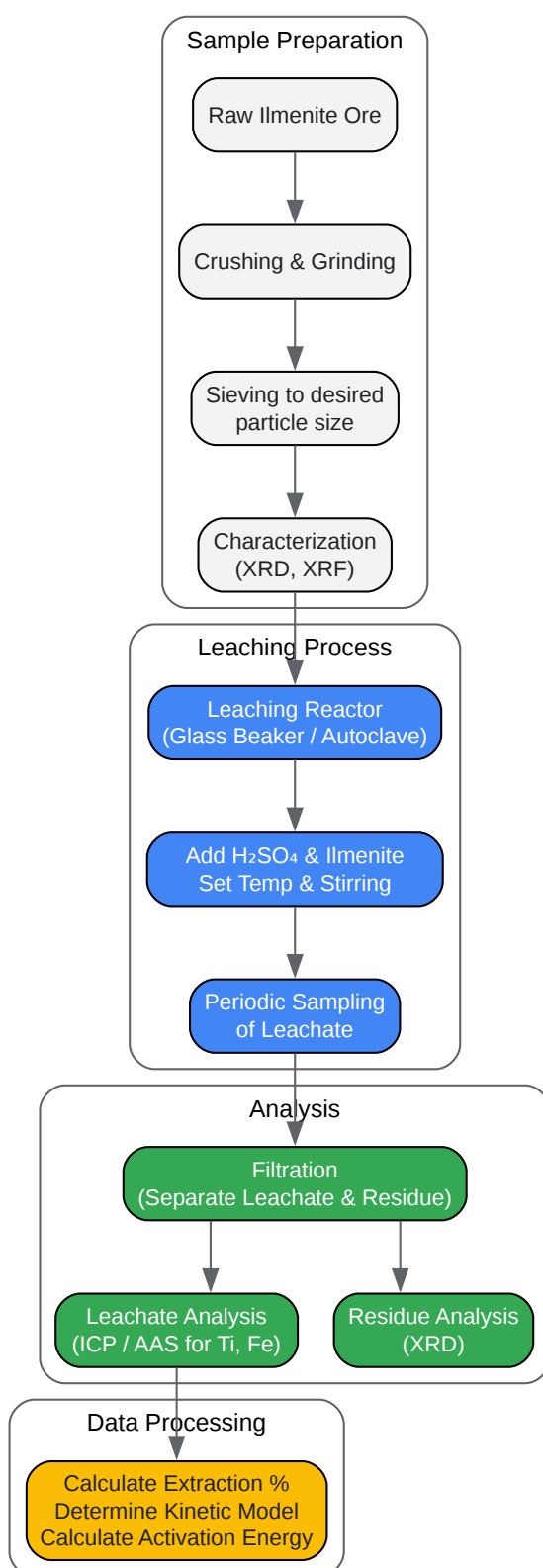
Ilmenite Source	H ₂ SO ₄ Conc. (wt%)	Temperature (°C)	Particle Size (μm)	Max. Ti Extraction (%)	Reference
Altered Ilmenite	85	< 190	< 40	> 95% (with NaF)	[1]
Panzhihua Ilmenite	~79 (15.4 M)	160 - 200	Not specified	Not specified	[5]
Norwegian Ilmenite	83 - 84	Not specified	Not specified	94 - 95.5	[6]
Chinese Ilmenite	20 (Pressure Leach)	110 - 150	< 45	Low (~3%)	[6]
Myitsone Ilmenite	78	> 150	Not specified	~78% (product grade)	[7]
Altered Ilmenite	85 (with NaF)	100	Not specified	95.9	[8]

Table 2: Reported Activation Energies (E_a)

Leaching System	Kinetic Model	Activation Energy (Ea) (kJ/mol)	Proposed Rate-Controlling Step	Reference
Panzhihua Ilmenite in H ₂ SO ₄	Shrinking Core Model	72.6	Surface Reaction & Diffusion	[5]
Altered Ilmenite in H ₂ SO ₄	Contracting Sphere	Not specified	Chemical Reaction	[1]
Altered Ilmenite with NaF	Contracting Sphere	45	Chemical Reaction	[1][2]
Ilmenite in H ₂ SO ₄	Not specified	32.2	Chemical Reaction	[9]

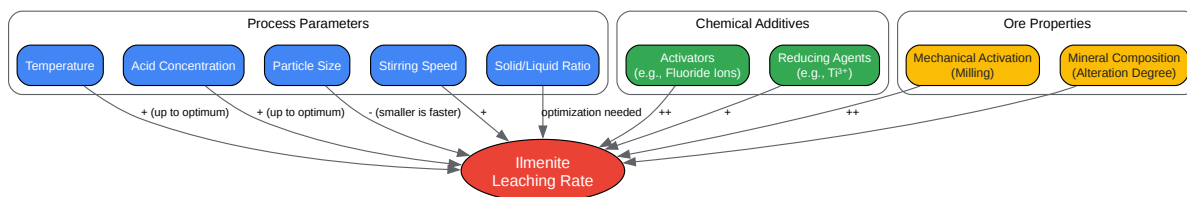
Visualizations

Diagram 1: General Experimental Workflow for **Ilmenite** Leaching



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Caption: Workflow for kinetic studies of **ilmenite** leaching.

Diagram 2: Factors Influencing **Ilmenite** Leaching Rate

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Caption: Key factors affecting the kinetics of **ilmenite** leaching.

Experimental Protocols

Protocol 1: Standard Atmospheric Leaching for Kinetic Study

Objective: To determine the effect of temperature and acid concentration on the leaching kinetics of **ilmenite** at atmospheric pressure.

Materials and Equipment:

- **Ilmenite** concentrate, ground and sieved to a specific particle size fraction (e.g., $-75\ \mu\text{m}$).
- Concentrated sulfuric acid (98 wt%), analytical grade.
- Distilled water.
- 500 mL three-neck round-bottom flask (or glass reactor).
- Reflux condenser.
- Mechanical overhead stirrer with a corrosion-resistant impeller.

- Heating mantle with temperature controller and thermocouple.
- Syringes and syringe filters (0.45 μm , PTFE).
- Volumetric flasks and pipettes for dilution.
- Analytical balance.
- ICP-OES or Atomic Absorption Spectrometer (AAS) for analyzing Ti and Fe concentrations.

Procedure:

- Preparation: a. Prepare sulfuric acid solutions of desired concentrations (e.g., 70%, 80%, 85%, 90% wt/wt) by carefully adding concentrated acid to distilled water under cooling. Safety Note: Always add acid to water. b. Weigh a precise amount of the sieved **ilmenite** powder (e.g., 10 g).
- Leaching Setup: a. Assemble the leaching apparatus: place the three-neck flask in the heating mantle, fit the overhead stirrer in the central neck, the reflux condenser in one side neck, and a stopper with a thermocouple in the other. b. Add a specific volume of the prepared sulfuric acid solution to the flask to achieve the desired solid-to-liquid ratio (e.g., 1:5 g/mL).
- Experiment Execution: a. Turn on the stirrer to a constant speed (e.g., 400 rpm) to ensure the suspension is uniform. b. Heat the acid solution to the desired reaction temperature (e.g., 120°C). c. Once the temperature is stable, add the pre-weighed **ilmenite** powder to the reactor and start the timer. This is time $t=0$. d. At predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes), withdraw a small sample of the slurry (e.g., 2 mL) using a syringe. e. Immediately filter the sample through a syringe filter into a volumetric flask containing a small amount of cold, dilute acid to quench the reaction and prevent hydrolysis. f. Dilute the sample to a known volume with distilled water.
- Analysis: a. Analyze the concentration of dissolved titanium and iron in the diluted samples using ICP-OES or AAS. b. Calculate the percentage of titanium extraction (X_{Ti}) at each time point using the formula: $X_{\text{Ti}} (\%) = (C_{\text{Ti}} * V_{\text{L}}) / (m_{\text{ore}} * w_{\text{Ti}}) * 100$ where C_{Ti} is the concentration of Ti in the leachate, V_{L} is the volume of the leach solution, m_{ore} is the initial mass of the **ilmenite**, and w_{Ti} is the weight fraction of Ti in the ore.

- Data Interpretation: a. Plot the percentage of Ti extraction versus time for each temperature and concentration. b. Test the fit of the experimental data to different kinetic models (e.g., shrinking core, shrinking particle) to determine the reaction mechanism and rate constant. c. If experiments are run at multiple temperatures, construct an Arrhenius plot ($\ln(k)$ vs $1/T$) to calculate the apparent activation energy (E_a).

Protocol 2: High-Pressure Sulfate-Fluoride Leaching

Objective: To study the intensified leaching of **ilmenite** using a fluoride activator at elevated temperatures and pressures.

Materials and Equipment:

- Same as Protocol 1, with the addition of Sodium Fluoride (NaF), analytical grade.
- High-pressure laboratory autoclave/reactor with a Teflon (PTFE) liner, pressure gauge, and temperature controller.

Procedure:

- Preparation: a. Prepare an 85 wt% sulfuric acid solution. b. Weigh a precise amount of **ilmenite** powder and NaF. The amount of NaF should correspond to a specific molar ratio of Ti:F (e.g., 1:1 or 1:2).^[8]
- Leaching Setup: a. Place the pre-weighed **ilmenite** and NaF powders into the Teflon liner of the autoclave. b. Add the required volume of 85 wt% H_2SO_4 to achieve the desired solid-to-liquid ratio (e.g., 1:2 w/w).^[1] c. Seal the autoclave liner and place it inside the reactor vessel. Securely close the autoclave according to the manufacturer's instructions.
- Experiment Execution: a. Place the autoclave in its heating unit. Set the temperature controller to the desired point (e.g., 100°C).^[8] b. Allow the reactor to heat up. The pressure will rise due to the vapor pressure of the solution at that temperature. c. Maintain the reaction at the set temperature for a fixed duration (this protocol is less suited for continuous sampling; it is typically used for endpoint determination). For a kinetic study, separate runs must be performed for each time point. d. After the desired reaction time, turn off the heater and allow the autoclave to cool completely to room temperature. Safety Note: Do not attempt to open a hot, pressurized reactor.

- Sample Recovery and Analysis: a. Once cooled, carefully open the autoclave in a fume hood. b. Quantitatively transfer the contents of the Teflon liner to a beaker. c. Proceed with filtration, dilution, and analysis as described in steps 4(a) through 5(c) of Protocol 1.

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